1-(oxan-4-yl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea
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Description
1-(oxan-4-yl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Methods : Research shows the development of one-pot diastereoselective three-component reactions involving urea/thiourea and dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes, leading to the synthesis of furano and pyrano pyrimidinones (thiones). This method highlights the use of poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] as efficient reagents for such syntheses (Ghorbani‐Vaghei et al., 2015).
Diverse Derivative Synthesis : Another study elaborates on synthesizing novel pyridine and naphthyridine derivatives, emphasizing reactions such as dimerization and coupling with arene diazonium salts or hydrazines to afford hydrazo derivatives, pyrazolo[3,4-H][1,6]naphthyridine derivatives, and pyrimido[4,5-H][1,6]naphthyridine derivatives, showcasing the versatility in chemical synthesis routes for complex urea derivatives (Abdelrazek et al., 2010).
Green Chemistry Approaches : The synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives via a one-pot, three-component reaction underlines the importance of green chemistry. It utilizes Brønsted acidic ionic liquids as catalysts under solvent-free conditions, marking an environmentally benign procedure that could potentially apply to the synthesis of similar complex urea derivatives (Guo et al., 2012).
Material Science and Engineering
- Hydrogel Formation : Research on low molecular weight hydrogelators, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrates the ability to form hydrogels across a range of acids. The study explores how the morphology and rheology of these gels can be tuned by the identity of the anion, presenting a method to adjust the physical properties of materials for potential applications in drug delivery or tissue engineering (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(19-14-3-5-21-6-4-14)18-10-12-8-13(11-17-9-12)15-2-1-7-22-15/h1-2,7-9,11,14H,3-6,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFPXDMVOFZDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.